![molecular formula C16H14O2S B106617 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid CAS No. 21607-71-6](/img/structure/B106617.png)
2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid, also known as DBA, is a benzothiepin derivative that has been studied for its potential use in scientific research. DBA is a heterocyclic compound that contains both a benzene ring and a thiophene ring. The chemical structure of DBA makes it an interesting subject for research, as it has the potential to affect various physiological and biochemical processes.
Wirkmechanismus
The mechanism of action of 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid is not fully understood. However, it is thought to act as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors. This activation can lead to changes in the levels of neurotransmitters in the brain, which can affect various physiological processes.
Biochemical and Physiological Effects:
2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid has been shown to have various biochemical and physiological effects. In addition to its potential as a dopamine receptor agonist, 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid has also been shown to affect other neurotransmitter systems, including serotonin and norepinephrine. 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid has also been shown to have anti-inflammatory properties, which could have implications for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid in lab experiments is its potential as a dopamine receptor agonist. This could make it a useful tool for studying the role of dopamine in various physiological processes. However, the complex synthesis of 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid and its potential for off-target effects could limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid. One area of research could focus on its potential as a treatment for neurological disorders such as Parkinson's disease. Another area of research could focus on its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, further research could be done to better understand the mechanism of action of 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid and its potential for off-target effects.
Synthesemethoden
The synthesis of 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid involves multiple steps, including the formation of a key intermediate known as 6,11-dihydrobenzo[c][1]benzothiepin-11-one. This intermediate is then reacted with acetic acid to produce 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid. The synthesis of 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid has been studied for its potential use in scientific research. One area of research that has focused on 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid is its potential as a dopamine receptor agonist. Dopamine is a neurotransmitter that plays a role in many physiological processes, including movement, motivation, and reward. 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid has been shown to activate dopamine receptors, which could have implications for the treatment of neurological disorders such as Parkinson's disease.
Eigenschaften
CAS-Nummer |
21607-71-6 |
|---|---|
Produktname |
2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid |
Molekularformel |
C16H14O2S |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
2-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid |
InChI |
InChI=1S/C16H14O2S/c17-16(18)9-14-12-6-2-1-5-11(12)10-19-15-8-4-3-7-13(14)15/h1-8,14H,9-10H2,(H,17,18) |
InChI-Schlüssel |
MYBCZRPHNGTXMY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)CC(=O)O |
Kanonische SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



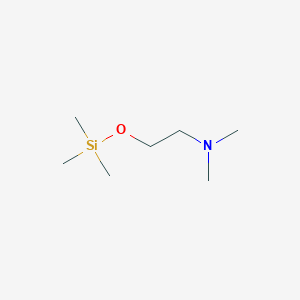
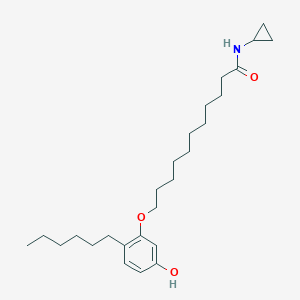
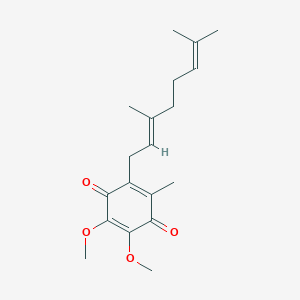


![1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile](/img/structure/B106553.png)
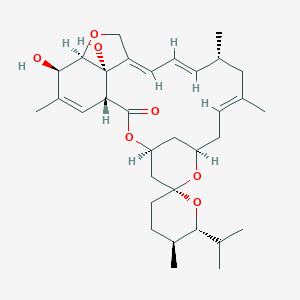
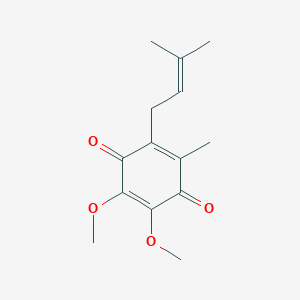

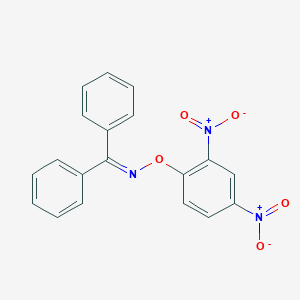



![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)